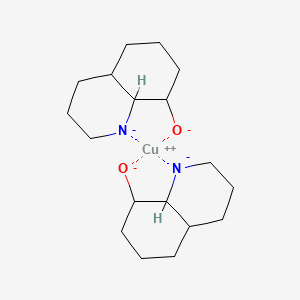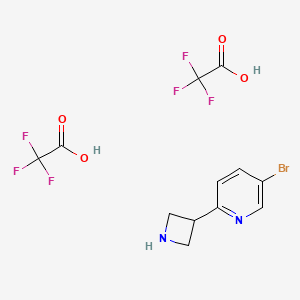
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is a heterocyclic compound that contains both azetidine and pyridine rings. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine. The compound is often used as an intermediate in the synthesis of more complex molecules due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as Suzuki–Miyaura cross-coupling reactions are employed to introduce the bromopyridine moiety efficiently . The use of automated purification systems and high-resolution mass spectrometry ensures the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using reagents like boronic acids in Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The azetidine ring can undergo oxidation to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.
Aza-Michael Addition: Utilizes NH-heterocycles and methyl 2-(azetidin-3-ylidene)acetates with DBU as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted azetidine and pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The bromopyridine moiety enhances the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Azetidin-3-yl)-6-fluoropyridine, bis(trifluoroacetic acid)
- 2-(Azetidin-3-yl)quinoxaline, bis(trifluoroacetic acid)
Uniqueness
2-(Azetidin-3-yl)-5-bromopyridine, bis(trifluoroacetic acid) is unique due to the presence of both azetidine and bromopyridine rings, which confer distinct chemical reactivity and biological activity. The bromine atom allows for versatile substitution reactions, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H11BrF6N2O4 |
|---|---|
Molekulargewicht |
441.12 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)-5-bromopyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H9BrN2.2C2HF3O2/c9-7-1-2-8(11-5-7)6-3-10-4-6;2*3-2(4,5)1(6)7/h1-2,5-6,10H,3-4H2;2*(H,6,7) |
InChI-Schlüssel |
FSCXRIYFKMOGIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=NC=C(C=C2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


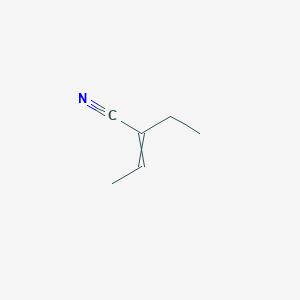
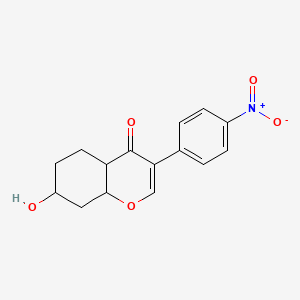

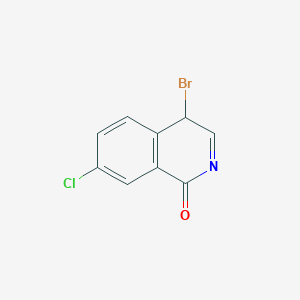
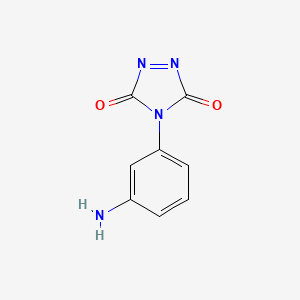


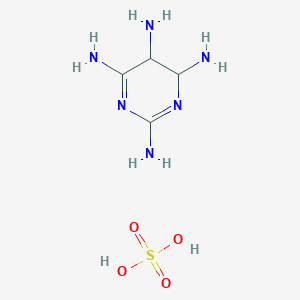
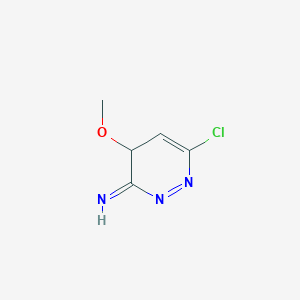
![Methyl 4-[4-(3-pyridin-2-ylpyrazolidin-4-yl)pyridin-2-yl]benzoate](/img/structure/B12356340.png)
![5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B12356342.png)
![1-(2-chlorophenyl)-6-(3,3,3-trifluoro-2-methylpropyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12356352.png)

